molecular formula C26H43NO6S B1252026 3-Hydroxy-7-oxocholanoyltaurine

3-Hydroxy-7-oxocholanoyltaurine

Cat. No.: B1252026
M. Wt: 497.7 g/mol
InChI Key: QNRIYEYAHVEGQJ-SWQVIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-7-oxocholanoyltaurine is a bile acid derivative conjugated with taurine, characterized by a hydroxyl group at position 3 and a ketone (oxo) group at position 7 of the steroidal backbone. This structural configuration distinguishes it from classical bile acids like taurocholic acid or taurodeoxycholic acid, which typically lack the 7-oxo modification.

Notably, the compound is listed among derivatives of taurocholic acid in dermatological research focused on lipodissolving applications, suggesting possible utility in transdermal drug delivery systems .

Properties

Molecular Formula

C26H43NO6S

Molecular Weight

497.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,24+,25+,26-/m1/s1

InChI Key

QNRIYEYAHVEGQJ-SWQVIYSDSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Synonyms

3 alpha-hydroxy-7-keto-5 beta-cholanoyltaurine
3-HOCT
3-hydroxy-7-oxocholanoyltaurine
tauro-3 alpha-hydroxy-7-keto-5 beta-cholanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 3-hydroxy-7-oxocholanoyltaurine and related bile acid conjugates:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
3-Hydroxy-7-oxocholanoyltaurine 3-OH, 7-Oxo Not explicitly reported Not explicitly reported
3,12-Dihydroxy-7-oxocholanoyltaurine 3-OH, 12-OH, 7-Oxo C₂₆H₄₃NO₇S 513.69 67460-69-9
Taurocholic Acid 3α-OH, 7α-OH, 12α-OH C₂₆H₄₅NO₇S 515.70 81-24-3
Taurodeoxycholic Acid 3α-OH, 12α-OH C₂₆H₄₅NO₆S 499.70 516-50-7
Key Observations:

Oxo vs. Hydroxyl Groups: The 7-oxo group in 3-hydroxy-7-oxocholanoyltaurine replaces the 7α-hydroxyl group found in taurocholic acid.

Taurine Conjugation : All listed compounds are taurine-conjugated, enhancing solubility in aqueous environments compared to unconjugated bile acids.

Molecular Weight Trends: The addition of hydroxyl groups (e.g., 3,12-dihydroxy-7-oxocholanoyltaurine) increases molecular weight relative to analogs with fewer substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-7-oxocholanoyltaurine
Reactant of Route 2
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